molecular formula C17H18O4 B5637878 1-(2,4-dihydroxyphenyl)-2-(4-isopropoxyphenyl)ethanone

1-(2,4-dihydroxyphenyl)-2-(4-isopropoxyphenyl)ethanone

Cat. No. B5637878
M. Wt: 286.32 g/mol
InChI Key: ZCSDOIJUIWYSSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(2,4-dihydroxyphenyl)-2-(4-isopropoxyphenyl)ethanone often involves catalytic reactions, such as the nickel-modified Ullmann reaction, which has been used to produce biphenyl compounds. An unexpected by-product identified through crystallographic analysis in such reactions was 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, indicating the complexity and unpredictability of synthetic pathways in organic chemistry (Manzano, Baggio, & Cukiernik, 2015).

Molecular Structure Analysis

Crystallographic studies play a crucial role in confirming the molecular structure of synthesized compounds. For example, compounds structurally related to 1-(2,4-dihydroxyphenyl)-2-(4-isopropoxyphenyl)ethanone, such as 1-(4-methoxyphenyl)ethanone derivatives, have been analyzed to reveal their conformation and the influence of substituents on their molecular architecture (Rao, Cui, & Zheng, 2014).

Chemical Reactions and Properties

The chemical reactivity of compounds similar to 1-(2,4-dihydroxyphenyl)-2-(4-isopropoxyphenyl)ethanone has been explored in various studies. For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with different reagents leads to the formation of heterocyclic compounds, highlighting the versatile reactivity and potential for functionalization of these compounds (Moskvina, Shilin, & Khilya, 2015).

Physical Properties Analysis

Physical properties, such as crystal structure and phase transitions, are crucial for understanding the behavior of organic compounds under different conditions. The polymorphism and phase transition of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, a compound related to 1-(2,4-dihydroxyphenyl)-2-(4-isopropoxyphenyl)ethanone, have been studied, revealing significant differences in packing schemes and stabilities between polymorphs (Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties of compounds structurally similar to 1-(2,4-dihydroxyphenyl)-2-(4-isopropoxyphenyl)ethanone, such as their ability to act as photoremovable protecting groups for carboxylic acids, have been investigated. This demonstrates the potential for these compounds to be used in photochemical applications (Atemnkeng et al., 2003).

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-propan-2-yloxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-11(2)21-14-6-3-12(4-7-14)9-16(19)15-8-5-13(18)10-17(15)20/h3-8,10-11,18,20H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSDOIJUIWYSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6872274

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